molecular formula C20H23N3O2S B5509485 1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

Cat. No. B5509485
M. Wt: 369.5 g/mol
InChI Key: JQBNZBFHUNCZKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spiro compounds, which may be related to the target compound, often involves multi-component reactions and one-pot synthesis strategies. For example, a one-pot, three-component synthesis was used to create novel thieno[3',2':5,6]pyrimido[1,2-a]quinoline-2-carboxylates and their spiro derivatives, demonstrating the efficiency of such approaches in generating complex molecular architectures (Ghozlan et al., 2016).

Molecular Structure Analysis

The molecular structure of spiro compounds is often characterized by the presence of a spiro center, where two ring systems are joined at a single atom. This configuration can significantly influence the compound's physical and chemical properties. Structural analyses typically involve various spectroscopic techniques, such as NMR and X-ray crystallography, to elucidate the compound's configuration (Govindaraj et al., 2015).

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis of novel compounds through multi-component reactions, demonstrating the chemical's versatility in forming complex structures. For example, Rajesh et al. (2012) synthesized a library of novel compounds via 1,3-dipolar azomethine ylide cycloaddition in ionic liquid, showcasing the compound's utility in creating diverse spiroheterocycles with potential for further biological and chemical applications (Rajesh, Bala, & Perumal, 2012).

Antimicrobial Applications

Moghaddam‐manesh et al. (2020) prepared new derivatives and evaluated their antimicrobial effects, including antibacterial and antifungal activities. This research highlights the compound's potential as a scaffold for developing antimicrobial agents [(Moghaddam‐manesh, Ghazanfari, Sheikhhosseini, & Akhgar, 2020)](https://consensus.app/papers/synthesis-characterization-antimicrobial-evaluation-moghaddam‐manesh/75c9fa796042552bae630ebb5cd93873/?utm_source=chatgpt).

Structural Studies

The crystal structure of related compounds has been determined to understand their conformation and interactions at the molecular level. Mathusalini et al. (2015) analyzed the crystal structure of a related compound, providing insights into its stereochemistry and potential for interactions, which is crucial for designing compounds with specific biological activities (Mathusalini, Viswanathan, Mohan, Lin, & Velmurugan, 2015)

Biological and Pharmacological Research

Kumar et al. (2008) focused on the atom economic and stereoselective synthesis of spiro-piperidin-4-ones, evaluating their in vitro and in vivo activity against Mycobacterium tuberculosis. Their findings underscore the compound's relevance in medicinal chemistry, particularly for antimycobacterial therapy, highlighting its potential as a base for developing effective treatments against tuberculosis (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).

properties

IUPAC Name

1'-(4-ethyl-5-methylthiophene-3-carbonyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-3-14-13(2)26-12-15(14)18(24)23-10-8-20(9-11-23)19(25)21-16-6-4-5-7-17(16)22-20/h4-7,12,22H,3,8-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBNZBFHUNCZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)N2CCC3(CC2)C(=O)NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

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